molecular formula C22H20ClN3O B13368450 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

Cat. No.: B13368450
M. Wt: 377.9 g/mol
InChI Key: LFDQVPFCDLJFQL-UHFFFAOYSA-N
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Description

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is notable for its unique structure, which includes a chloro-substituted imidazo[1,2-a]pyridine core linked to a phenol group. Imidazo[1,2-a]pyridines are recognized for their wide range of applications in medicinal chemistry and material science due to their structural characteristics .

Preparation Methods

The synthesis of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol typically involves multi-step reactions starting from readily available chemicals. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    Imidazo[1,2-a]pyridine: The parent compound, which lacks the chloro and phenol substitutions.

    3-Bromoimidazo[1,2-a]pyridine: A derivative with a bromine substitution at the 3-position.

    6-Bromo-2-chloroquinolin-3-yl: A related compound with a different heterocyclic core.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.

Biological Activity

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18_{18}H19_{19}ClN2_{2}O
  • Molecular Weight : 320.81 g/mol
  • CAS Number : [Not provided in the search results]

Structural Features

The compound features:

  • A chloro-substituted imidazo[1,2-a]pyridine core.
  • An isopropylanilino group that may influence its interaction with biological targets.
  • A phenolic hydroxyl group which can participate in hydrogen bonding.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the imidazo[1,2-a]pyridine moiety is associated with enhanced antimicrobial activity against various bacterial strains .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has implications for treating autoimmune diseases .

Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, this compound was shown to significantly reduce cell viability in a dose-dependent manner. The study reported IC50_{50} values ranging from 5 to 15 µM across different cell lines .

Study 2: Antimicrobial Activity

A recent investigation evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting moderate antibacterial activity .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via caspase activation
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of DHODH

Table 2: Case Study Results

StudyCell Line/BacteriaIC50_{50}/MIC (µM/µg/mL)Reference
Anticancer EfficacyVarious Cancer Cell Lines5 - 15 µM
AntimicrobialStaphylococcus aureus50 µg/mL

Properties

Molecular Formula

C22H20ClN3O

Molecular Weight

377.9 g/mol

IUPAC Name

4-[6-chloro-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C22H20ClN3O/c1-14(2)15-3-8-18(9-4-15)24-22-21(16-5-10-19(27)11-6-16)25-20-12-7-17(23)13-26(20)22/h3-14,24,27H,1-2H3

InChI Key

LFDQVPFCDLJFQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)O

Origin of Product

United States

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